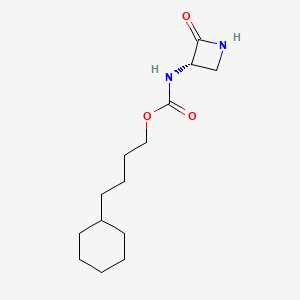

![molecular formula C22H29N7O5 B605659 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid CAS No. 896466-76-5](/img/structure/B605659.png)

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid

Übersicht

Beschreibung

AT-9283 L-Lactat ist ein potenter Multikinase-Inhibitor, der von Astex Therapeutics zur Behandlung von Krebs entwickelt wurde. Es ist ein kleines Molekül, das mehrere Kinasen hemmt, darunter Aurora-Kinasen A und B, Janus-Kinase 2 und die Kinase BCR-ABL. Diese Kinasen spielen eine entscheidende Rolle bei der Zellteilung und -proliferation, was AT-9283 L-Lactat zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wissenschaftliche Forschungsanwendungen

AT-9283 L-Lactat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Wird in der Zellbiologie verwendet, um die Rolle von Kinasen bei der Zellteilung und -proliferation zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krebsarten, einschließlich Leukämie und soliden Tumoren, untersucht.

Industrie: Wird bei der Entwicklung neuer Krebstherapien und als Referenzverbindung in der Medikamentenentwicklung eingesetzt

Wirkmechanismus

AT-9283 L-Lactat übt seine Wirkung aus, indem es mehrere Kinasen hemmt, die an der Zellteilung und -proliferation beteiligt sind. Die primären molekularen Ziele sind Aurora-Kinasen A und B, Janus-Kinase 2 und BCR-ABL. Durch die Hemmung dieser Kinasen stört AT-9283 L-Lactat die mitotische Kontrollpunktkontrolle, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .

Wirkmechanismus

Target of Action

AT-9283 L-lactate, also known as Propanoic acid, 2-hydroxy-, (2S)-, compd. with N-cyclopropyl-N’-(3-(6-(4-morpholinylmethyl)-1H-benzimidazol-2-yl)-1H-pyrazol-4-yl)urea (1:1), is a multi-targeted kinase inhibitor . Its primary targets are Aurora A and B kinases , and JAK2/3 . These kinases play crucial roles in cell division and are often over-expressed in many human tumors, making them excellent targets for anti-cancer therapy .

Mode of Action

AT-9283 L-lactate interacts with its targets by inhibiting their activity. It is a potent inhibitor of Aurora A and B kinases and has been shown to arrest tumor growth in a range of tumor models . Aurora kinases play a key role in mitotic checkpoint control in cell division . In addition to Aurora kinase inhibition, AT-9283 also inhibits signal transducer and activator of transcription (STAT3) tyrosine phosphorylation in MM cells within 30 minutes of treatment .

Biochemical Pathways

The inhibition of Aurora kinases and JAK2/3 by AT-9283 affects several biochemical pathways. Aurora kinases are involved in the regulation of mitosis, including centrosome separation, spindle assembly, chromosome segregation, and cytokinesis . The inhibition of these kinases can lead to cell cycle arrest and apoptosis . The JAK2/3 pathway is one of the major signaling cascades activated by gp130 family member cytokines that promotes MM cell survival .

Pharmacokinetics

It is known that the compound is currently in early phase clinical development for hematological malignancies .

Result of Action

The inhibition of Aurora kinases and JAK2/3 by AT-9283 leads to several molecular and cellular effects. It results in increased G2/M phase and polyploidy, consistent with failed cytokinesis (associated with Aurora kinase B inhibition). This is followed by the induction of apoptosis, assessed by Annexin V + PI + staining peaking at 48 - 72 hours with associated caspase-8/-9 cleavage .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AT-9283 L-Lactat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, die einen Pyrazol-4-yl-Harnstoff-Rest enthält. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyrazolrings: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen zur Bildung des Pyrazolrings.

Einführung des Benzimidazol-Rests: Der Benzimidazolring wird durch eine Reihe von Kondensationsreaktionen eingeführt.

Bildung der Harnstoffbindung: Die Harnstoffbindung wird durch Reaktion des Pyrazolderivats mit einem Isocyanat gebildet.

Lactatbildung: Der letzte Schritt beinhaltet die Bildung des L-Lactat-Salzes durch Reaktion der freien Base mit L-Milchsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion von AT-9283 L-Lactat folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von hochleistungsfähigen Reaktionen, effizienten Reinigungsmethoden und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

AT-9283 L-Lactat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene, Alkylierungsmittel und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte oder Ketonderivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

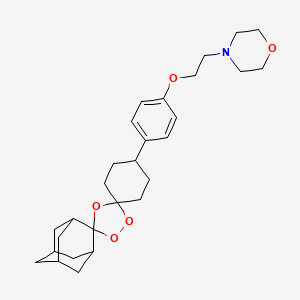

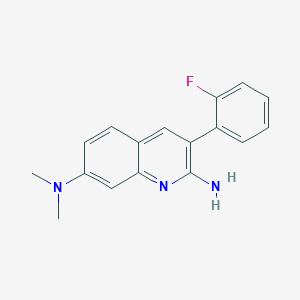

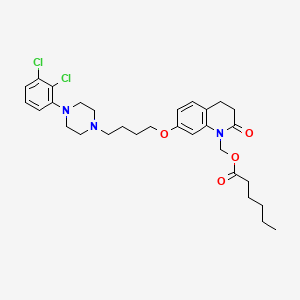

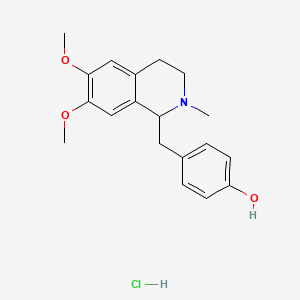

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

VX-680: Ein weiterer Aurora-Kinase-Inhibitor mit ähnlichen Wirkmechanismen.

MLN8237: Ein selektiver Aurora A-Kinase-Inhibitor.

Einzigartigkeit

AT-9283 L-Lactat ist aufgrund seiner breitbandartigen Kinasehemmung einzigartig, die mehrere Kinasen gleichzeitig betrifft. Diese Multikinasehemmung bietet einen umfassenderen Ansatz zur Störung der Proliferation von Krebszellen im Vergleich zu selektiven Inhibitoren .

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;(2S)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2.C3H6O3/c27-19(21-13-2-3-13)24-16-10-20-25-17(16)18-22-14-4-1-12(9-15(14)23-18)11-26-5-7-28-8-6-26;1-2(4)3(5)6/h1,4,9-10,13H,2-3,5-8,11H2,(H,20,25)(H,22,23)(H2,21,24,27);2,4H,1H3,(H,5,6)/t;2-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYNKTMXFIMBFE-WNQIDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O.C1CC1NC(=O)NC2=C(NN=C2)C3=NC4=C(N3)C=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635838 | |

| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896466-76-5 | |

| Record name | AT-9283 L-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0896466765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxypropanoic acid--N-cyclopropyl-N'-[(3E)-3-{5-[(morpholin-4-yl)methyl]-2H-benzimidazol-2-ylidene}-2,3-dihydro-1H-pyrazol-4-yl]urea (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-9283 L-LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03YG4TOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)